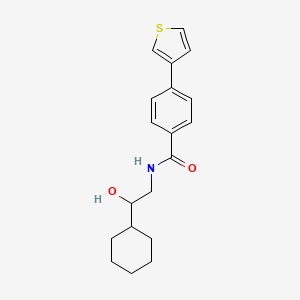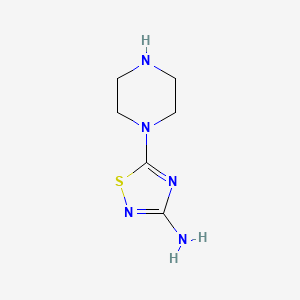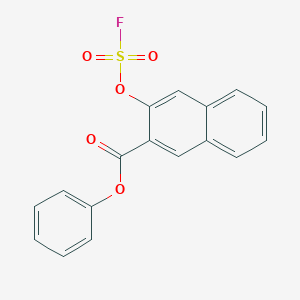![molecular formula C9H20N2O3 B2455879 Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate CAS No. 2361608-69-5](/img/structure/B2455879.png)
Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate, commonly known as tBOC, is a chemical compound with various scientific research applications. It is a carbamate derivative of the amino acid serine, and its synthesis method involves the reaction of serine with tert-butyl chloroformate.
作用機序
The mechanism of action of tBOC as a protecting group involves the formation of a covalent bond between the carbamate group of tBOC and the amino group of the protected amino acid. This bond is stable under the reaction conditions used in peptide synthesis, but it can be selectively cleaved using mild conditions, such as treatment with acid or base. This selective cleavage allows for the controlled deprotection of specific amino acids during peptide synthesis.
Biochemical and Physiological Effects
tBOC itself does not have any significant biochemical or physiological effects, as it is primarily used as a protecting group in peptide synthesis. However, the peptides synthesized using tBOC as a protecting group can have various biochemical and physiological effects depending on their sequence and structure. For example, some peptides may have antimicrobial, antiviral, or anticancer properties.
実験室実験の利点と制限
The use of tBOC as a protecting group has several advantages for lab experiments. It allows for the selective deprotection of specific amino acids during peptide synthesis, which is essential for the successful synthesis of complex peptides. It is also compatible with various reaction conditions and can be used in both solid-phase and solution-phase peptide synthesis. However, there are some limitations to the use of tBOC as a protecting group. It can be difficult to remove completely, which can lead to impurities in the final product. It is also not suitable for the synthesis of peptides containing certain amino acids, such as cysteine and methionine.
将来の方向性
There are several future directions for the use of tBOC in scientific research. One area of interest is the development of new protecting groups that are more selective and easier to remove than tBOC. Another area of interest is the synthesis of peptides with specific biological activities, such as peptides with antimicrobial or anticancer properties. Additionally, the use of tBOC in combination with other protecting groups may allow for the synthesis of more complex peptides with specific three-dimensional structures. Overall, tBOC is a valuable tool in peptide synthesis and has many potential applications in scientific research.
合成法
The synthesis of tBOC involves the reaction of serine with tert-butyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using chromatography. The yield of tBOC can vary depending on the reaction conditions, but it is typically around 70-80%.
科学的研究の応用
TBOC is widely used in scientific research as a protecting group for amino acids. It is commonly used in the synthesis of peptides, which are important molecules in biological research. Peptides are chains of amino acids that play a crucial role in various biological processes, such as signaling, enzyme activity, and protein-protein interactions. The use of tBOC as a protecting group allows for the selective deprotection of specific amino acids during peptide synthesis, which is essential for the successful synthesis of complex peptides.
特性
IUPAC Name |
tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-6(10)7(5-12)11-8(13)14-9(2,3)4/h6-7,12H,5,10H2,1-4H3,(H,11,13)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVUZRASEMVBNR-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)
![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)
![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)

![3-[4-Amino-3-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2455806.png)


![Tert-butyl 4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2455812.png)
![7-[(6-Chloro-2-fluorophenyl)methyl]-1,3-dimethyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2455814.png)

